molecular formula C7H3ClFNO B8813083 1-chloro-2-fluoro-4-isocyanatobenzene

1-chloro-2-fluoro-4-isocyanatobenzene

Cat. No.: B8813083
M. Wt: 171.55 g/mol
InChI Key: LCBGIAVOILEJRZ-UHFFFAOYSA-N
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Description

1-chloro-2-fluoro-4-isocyanatobenzene is an organic compound with the molecular formula C7H3ClFNO and a molecular weight of 171.56 g/mol . This compound is characterized by the presence of a benzene ring substituted with chlorine, fluorine, and isocyanate groups. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 1-chloro-2-fluoro-4-isocyanatobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 1-chloro-2-fluorobenzene with phosgene (COCl2) in the presence of a catalyst to introduce the isocyanate group . The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

1-chloro-2-fluoro-4-isocyanatobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for substitution reactions and amines or alcohols for addition reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-chloro-2-fluoro-4-isocyanatobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-2-fluoro-4-isocyanatobenzene primarily involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines and alcohols. This reactivity is utilized in various synthetic applications to form ureas, carbamates, and other derivatives .

Comparison with Similar Compounds

1-chloro-2-fluoro-4-isocyanatobenzene can be compared with similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H3ClFNO

Molecular Weight

171.55 g/mol

IUPAC Name

1-chloro-2-fluoro-4-isocyanatobenzene

InChI

InChI=1S/C7H3ClFNO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H

InChI Key

LCBGIAVOILEJRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C=O)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloro-3-fluoroaniline (2 g, 13.7 mmol) was dissolved in 60 mL of dichloromethane. Under ice bath, saturated sodium bicarbonate solution (60 mL) was added. The mixture was stirred at 0° C. and triphosgene (1.36 g, 4.58 mmol) was added. The mixture was stirred at 0° C. for 1 h and then extracted with dichloromethane and water. The organic layer was dried with sodium sulfate and filtered. The filtrate solution was concentrated and the residue was treated with 50 mL of hexanes. The hexane solution was concentrated to remove all solvents. The residue was taken up in 12 mL of hexanes and filtered. The solution was concentrated and dried to give 1-chloro-2-fluoro-4-isocyanatobenzene as an off white solid (1.69 g). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 6.82-6.90 (m, 1H) 6.93 (dd, J=9.22, 2.65 Hz, 1H) 7.31-7.41 (m, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
1.36 g
Type
reactant
Reaction Step Three

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